(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
Overview
Description
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid , also known by its chemical formula C₁₅H₁₄O₄ , is a complex organic compound. It belongs to the class of carboxylic acids and contains a chiral center, denoted by the “S” configuration. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the resolution of enantiomers, cyclization, and functional group transformations. Researchers have employed various synthetic routes, such as asymmetric catalysis, protecting group strategies, and ring-closing reactions. Detailed studies on the synthetic pathways are essential for optimizing yields and purity.
Molecular Structure Analysis
The molecular structure of (S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid reveals a central pyrrolidine ring with a pendant phenyl group and a benzyloxy substituent. The stereochemistry at the pyrrolidine nitrogen atom plays a crucial role in its biological activity. Researchers have elucidated its 3D conformation using X-ray crystallography and NMR spectroscopy.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including esterification, amidation, and hydrogenation. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point aids in assessing purity.
- Solubility : Investigating its solubility in various solvents informs formulation strategies.
- Stability : Understanding its stability under different conditions is crucial for storage and handling.
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential for safe handling.
- Environmental Impact : Investigating its environmental persistence and effects is critical.
Future Directions
- Biological Studies : Investigate its interactions with enzymes, receptors, or cellular components.
- Drug Development : Explore its potential as a lead compound for drug discovery.
- Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize properties.
- Formulation : Develop suitable formulations for pharmaceutical or industrial applications.
properties
IUPAC Name |
(2S)-4-methyl-2-[(3S)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)14-21(23(26)27)24-13-12-20(22(24)25)18-8-10-19(11-9-18)28-15-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3,(H,26,27)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFTBBZWMBOCQ-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744447 | |
Record name | (2S)-2-{(3S)-3-[4-(Benzyloxy)phenyl]-2-oxopyrrolidin-1-yl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid | |
CAS RN |
1245645-91-3, 634196-86-4 | |
Record name | 1-Pyrrolidineacetic acid, α-(2-methylpropyl)-2-oxo-3-[4-(phenylmethoxy)phenyl]-, (αR,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-{(3S)-3-[4-(Benzyloxy)phenyl]-2-oxopyrrolidin-1-yl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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